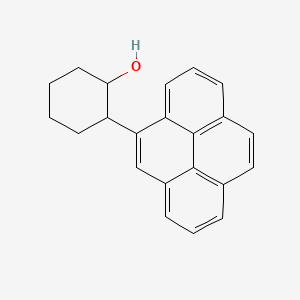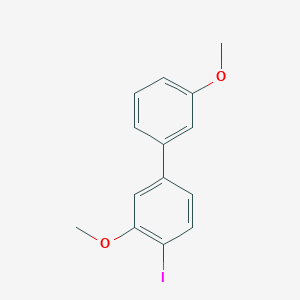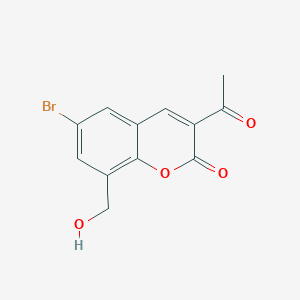
10-(N-(3-(1-Pyrrolidinyl)propyl)glycyl)phenothiazine dimaleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(N-(3-(1-Pyrrolidinyl)propyl)glycyl)phenothiazine dimaleate is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicinal chemistry. This compound is characterized by the presence of a pyrrolidinyl group, a glycyl moiety, and a phenothiazine core, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(N-(3-(1-Pyrrolidinyl)propyl)glycyl)phenothiazine dimaleate typically involves multiple steps, starting with the preparation of the phenothiazine core. The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur. The introduction of the pyrrolidinyl group is achieved through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the phenothiazine core. The glycyl moiety is then introduced via peptide coupling reactions, using reagents such as carbodiimides or phosphonium salts. The final step involves the formation of the dimaleate salt, which is achieved by reacting the compound with maleic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity. The reaction conditions are carefully monitored, and the use of catalysts and solvents is optimized to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
10-(N-(3-(1-Pyrrolidinyl)propyl)glycyl)phenothiazine dimaleate undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenothiazine core or the pyrrolidinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
10-(N-(3-(1-Pyrrolidinyl)propyl)glycyl)phenothiazine dimaleate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential antipsychotic, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 10-(N-(3-(1-Pyrrolidinyl)propyl)glycyl)phenothiazine dimaleate involves its interaction with various molecular targets and pathways. The phenothiazine core is known to interact with dopamine receptors, which may contribute to its antipsychotic effects. Additionally, the compound can modulate the activity of enzymes and ion channels, leading to its diverse pharmacological effects. The glycyl moiety may enhance the compound’s bioavailability and stability, while the pyrrolidinyl group can influence its binding affinity and selectivity.
Comparación Con Compuestos Similares
10-(N-(3-(1-Pyrrolidinyl)propyl)glycyl)phenothiazine dimaleate can be compared with other phenothiazine derivatives, such as chlorpromazine, perphenazine, and fluphenazine. While these compounds share a common phenothiazine core, they differ in their substituents, which influence their pharmacological profiles and applications. The presence of the pyrrolidinyl and glycyl groups in this compound makes it unique, potentially offering enhanced therapeutic effects and reduced side effects compared to other phenothiazine derivatives.
Similar Compounds
Chlorpromazine: A widely used antipsychotic medication.
Perphenazine: Another antipsychotic with a different substitution pattern.
Fluphenazine: Known for its long-acting effects in the treatment of schizophrenia.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
| 106303-06-4 | |
Fórmula molecular |
C29H33N3O9S |
Peso molecular |
599.7 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;1-phenothiazin-10-yl-2-(3-pyrrolidin-1-ylpropylamino)ethanone |
InChI |
InChI=1S/C21H25N3OS.2C4H4O4/c25-21(16-22-12-7-15-23-13-5-6-14-23)24-17-8-1-3-10-19(17)26-20-11-4-2-9-18(20)24;2*5-3(6)1-2-4(7)8/h1-4,8-11,22H,5-7,12-16H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
Clave InChI |
FLZVNTFOFDKBKX-SPIKMXEPSA-N |
SMILES isomérico |
C1CN(CC1)CCCNCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
C1CCN(C1)CCCNCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B14318710.png)
![Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate](/img/structure/B14318717.png)

![1-[Chloro(4-methylphenyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14318740.png)

